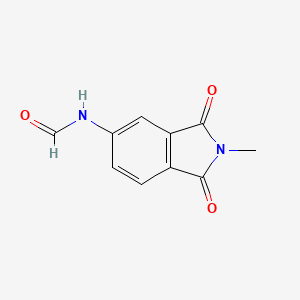![molecular formula C13H10F3NO3 B12899344 1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one CAS No. 919778-78-2](/img/structure/B12899344.png)
1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone is a synthetic organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-substituted oxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening of catalysts, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
科学研究应用
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
相似化合物的比较
- 1-(4-Methoxyphenyl)-2-(2-methyl-oxazol-5-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(2-chloromethyl-oxazol-5-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(2-bromomethyl-oxazol-5-yl)ethanone
Comparison: 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications in medicinal chemistry and materials science compared to its analogs with different substituents.
属性
CAS 编号 |
919778-78-2 |
|---|---|
分子式 |
C13H10F3NO3 |
分子量 |
285.22 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C13H10F3NO3/c1-19-9-4-2-8(3-5-9)11(18)6-10-7-17-12(20-10)13(14,15)16/h2-5,7H,6H2,1H3 |
InChI 键 |
DMRKLSHUEONBPG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)


![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)
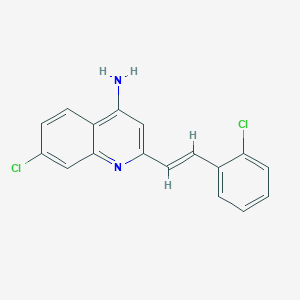
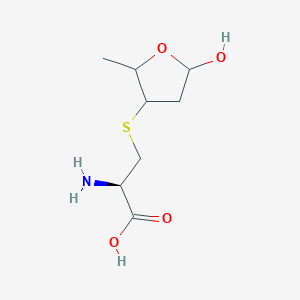
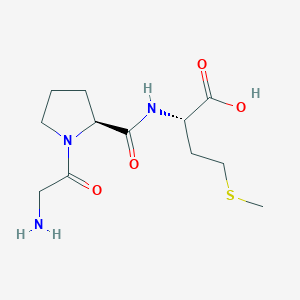
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)

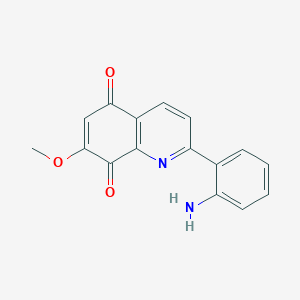
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
